molecular formula C11H11NO2 B3383102 2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile CAS No. 39053-79-7

2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile

Cat. No. B3383102
CAS RN: 39053-79-7
M. Wt: 189.21 g/mol
InChI Key: CBBJHDSNBQSHIN-UHFFFAOYSA-N
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Description

2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Dioxaindanyl Methylpropanenitrile and has a chemical formula of C12H13NO2.

Mechanism of Action

The exact mechanism of action of 2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile is not well understood. However, it is believed that this compound acts as a charge-transporting material in OFETs by facilitating the movement of charge carriers through the device.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is not intended for human consumption or use as a drug, and therefore, information related to drug usage, dosage, and drug side effects are not available.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile is its high solubility in common organic solvents. This property makes it easy to handle and use in various lab experiments. However, one of the limitations of this compound is its high cost, which may limit its widespread use in research.

Future Directions

There are several future directions for research on 2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile. One of the significant areas of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the exploration of the potential applications of this compound in other fields, such as optoelectronics and photovoltaics. Additionally, the mechanism of action of this compound needs to be studied in more detail to understand its full potential in various applications.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields of science. Its high solubility in common organic solvents makes it easy to handle and use in various lab experiments. However, its high cost may limit its widespread use in research. There is a need for more research to explore the potential applications of this compound and to develop more efficient and cost-effective synthesis methods.

Scientific Research Applications

2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile has potential applications in various fields of science. One of the significant applications of this compound is in the field of organic electronics. It has been reported that this compound can be used as a charge-transporting material in organic field-effect transistors (OFETs). OFETs are essential components of various electronic devices, including sensors, displays, and memory devices.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-methylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-11(2,6-12)8-3-4-9-10(5-8)14-7-13-9/h3-5H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBJHDSNBQSHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301255823
Record name α,α-Dimethyl-1,3-benzodioxole-5-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39053-79-7
Record name α,α-Dimethyl-1,3-benzodioxole-5-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39053-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α-Dimethyl-1,3-benzodioxole-5-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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